

Application Notes and Protocols for In Vitro Electrophysiology Studies of Quinidine Metabolites

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Compound of Interest

Compound Name: Quinidine N-oxide

Cat. No.: B10779067

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro electrophysiological effects of quinidine and its primary metabolites. The accompanying protocols offer detailed methodologies for conducting key experiments to assess the cardiac ion channel activity and action potential effects of these compounds.

Introduction

Quinidine, a class Ia antiarrhythmic agent, undergoes extensive metabolism in the liver, primarily through hydroxylation and N-oxidation, to form several metabolites.^[1] These metabolites can accumulate to significant plasma levels during chronic therapy and may contribute to both the therapeutic and proarrhythmic effects of the parent drug.^[2] Therefore, a thorough understanding of the electrophysiological properties of these metabolites is crucial for a comprehensive cardiac safety assessment. The major active metabolites of quinidine include 3-hydroxyquinidine, quinidine-N-oxide, O-desmethylquinidine, and 2'-oxoquinidinone.^[2]

Data Presentation: Electrophysiological Effects of Quinidine and its Metabolites

The following tables summarize the known in vitro electrophysiological effects of quinidine and its major metabolites on cardiac action potential parameters and specific ion channels.

Table 1: Effects on Cardiac Action Potential Parameters

Compound	Preparation	Concentration	Effect on Vmax (Phase 0 Upstroke)	Effect on APD90 (Action Potential Duration at 90% Repolarization)	Induction of Early Afterdepolarizations (EADs)	Reference(s)
Quinidine	Canine Purkinje Fibers	10 μ M	Significant depression, greatest at short basic cycle lengths (BCLs).	Significant prolongation, greatest at long BCLs.	Yes, at long BCLs.	[2]
Guinea Pig Ventricular Cells	50 μ M	Depression of 45.9 \pm 1.6%.	Lengthening observed only at low concentration and low frequency.	Yes, in rabbit Purkinje fibers.	[3]	
3-Hydroxyquinidine	Canine Purkinje Fibers	10 μ M	Significant depression, greatest at short BCLs.	Significant prolongation, greatest at long BCLs.	Yes, at long BCLs.	[2]
Guinea Pig Ventricular Cells	50 μ M	Depression of 26.7 \pm 2.6% (less potent than quinidine).	Increased in a concentration-dependent manner.	Yes, but lower incidence than quinidine in rabbit Purkinje fibers.	[3]	

Quinidine-N-Oxide	Canine Purkinje Fibers	10 μ M	No significant change.	Significant prolongation at long BCLs.	Data not available.	[2]
Isolated Rat Heart	Up to 16 mg/l	No definite pharmacological activity shown.	No definite pharmacological activity shown.	Data not available.	[4]	
O-Desmethyl quinidine	Canine Purkinje Fibers	10 μ M	Significant depression, greatest at short BCLs.	Significant prolongation, greatest at long BCLs.	Yes, at long BCLs.	[2]
2'-Oxoquinidine	Canine Purkinje Fibers	10 μ M	Significant depression, greatest at short BCLs.	Significant prolongation at long BCLs.	Data not available.	[2]

Table 2: Effects on Cardiac Ion Channels (IC50 values)

Compound	Ion Channel	Cell Line / Preparation	IC50 (μM)	Reference(s)
Quinidine	hERG (IKr)	Ltk ⁻ cells	0.8 ± 0.1	[5]
hERG (IKr)	Xenopus oocytes	0.41 ± 0.04	[6]	
Nav1.5 (Peak INa)	HEK293 cells	28.9 ± 2.2	[7]	
Cav1.2 (ICa,L)	Canine ventricular myocytes	Reversible decrease	[8]	
Kv4.3 (Ito)	Canine ventricular myocytes	Reversible decrease	[8]	
Kir2.1 (IK1)	Canine ventricular myocytes	Irreversible reduction	[8]	
3-Hydroxyquinidine	Various	Data not available		
Quinidine-N-Oxide	Various	Data not available		
O-Desmethylquinidine	Various	Data not available		
2'-Oxoquinidinone	Various	Data not available		

Experimental Protocols

Protocol 1: Recording of Cardiac Action Potentials in Isolated Papillary Muscle

This protocol describes the methodology for recording transmembrane action potentials from isolated guinea pig papillary muscles using standard microelectrode techniques. This is a valuable assay for assessing the integrated effects of a compound on the cardiac action potential.

1. Tissue Preparation:

- Euthanize a guinea pig according to approved animal care and use protocols.
- Rapidly excise the heart and place it in cold, oxygenated Tyrode's solution.
- Dissect the right ventricle to isolate a thin papillary muscle.
- Mount the muscle in a tissue bath continuously perfused with oxygenated Tyrode's solution at 37°C.

2. Electrophysiological Recording:

- Impale a cell in the preparation with a glass microelectrode filled with 3 M KCl.
- Record the transmembrane action potential using a high-input impedance amplifier.
- Pace the preparation at a constant cycle length (e.g., 1000 ms) using a bipolar stimulating electrode.
- Allow the preparation to equilibrate until a stable resting membrane potential and action potential morphology are achieved.

3. Experimental Procedure:

- Record baseline action potentials for a defined period (e.g., 20 minutes).
- Perfuse the tissue bath with Tyrode's solution containing the test compound (quinidine or metabolite) at the desired concentration.
- Record action potentials continuously during drug application for a set duration (e.g., 30-60 minutes) to assess the time course of the effects.

- Perform a washout by perfusing with drug-free Tyrode's solution and record the recovery of the action potential parameters.

4. Data Analysis:

- Measure the following action potential parameters:
 - Resting Membrane Potential (RMP)
 - Action Potential Amplitude (APA)
 - Maximum upstroke velocity (V_{max})
 - Action Potential Duration at 50% and 90% repolarization (APD50 and APD90)
- Compare the parameters before, during, and after drug application.

Solutions for Papillary Muscle Experiments:

- Tyrode's Solution (in mM): NaCl 137, KCl 5.4, $CaCl_2$ 1.8, $MgCl_2$ 1.0, NaH_2PO_4 0.33, $NaHCO_3$ 12, Glucose 10. Gassed with 95% O_2 / 5% CO_2 to maintain pH 7.4.
- Microelectrode Filling Solution: 3 M KCl.

Protocol 2: Whole-Cell Patch-Clamp Analysis of hERG Potassium Channels

This protocol details the whole-cell patch-clamp technique for assessing the effect of quinidine metabolites on the hERG (human Ether-à-go-go-Related Gene) potassium channel, a critical component of cardiac repolarization and a common target for drug-induced QT prolongation.

1. Cell Culture:

- Culture a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) under standard conditions.
- Plate the cells onto glass coverslips 24-48 hours before the experiment.

2. Electrophysiological Recording:

- Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with an external solution.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 M Ω when filled with the internal solution.
- Approach a cell with the patch pipette and form a high-resistance seal (G Ω seal).
- Rupture the cell membrane to achieve the whole-cell configuration.

3. Voltage-Clamp Protocol and Data Acquisition:

- Hold the cell at a holding potential of -80 mV.
- Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.
- Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current.
- Record the currents using a patch-clamp amplifier and appropriate data acquisition software.

4. Experimental Procedure:

- Record baseline hERG currents.
- Apply the test compound at various concentrations to the cell via the perfusion system.
- Record hERG currents at each concentration until a steady-state effect is reached.

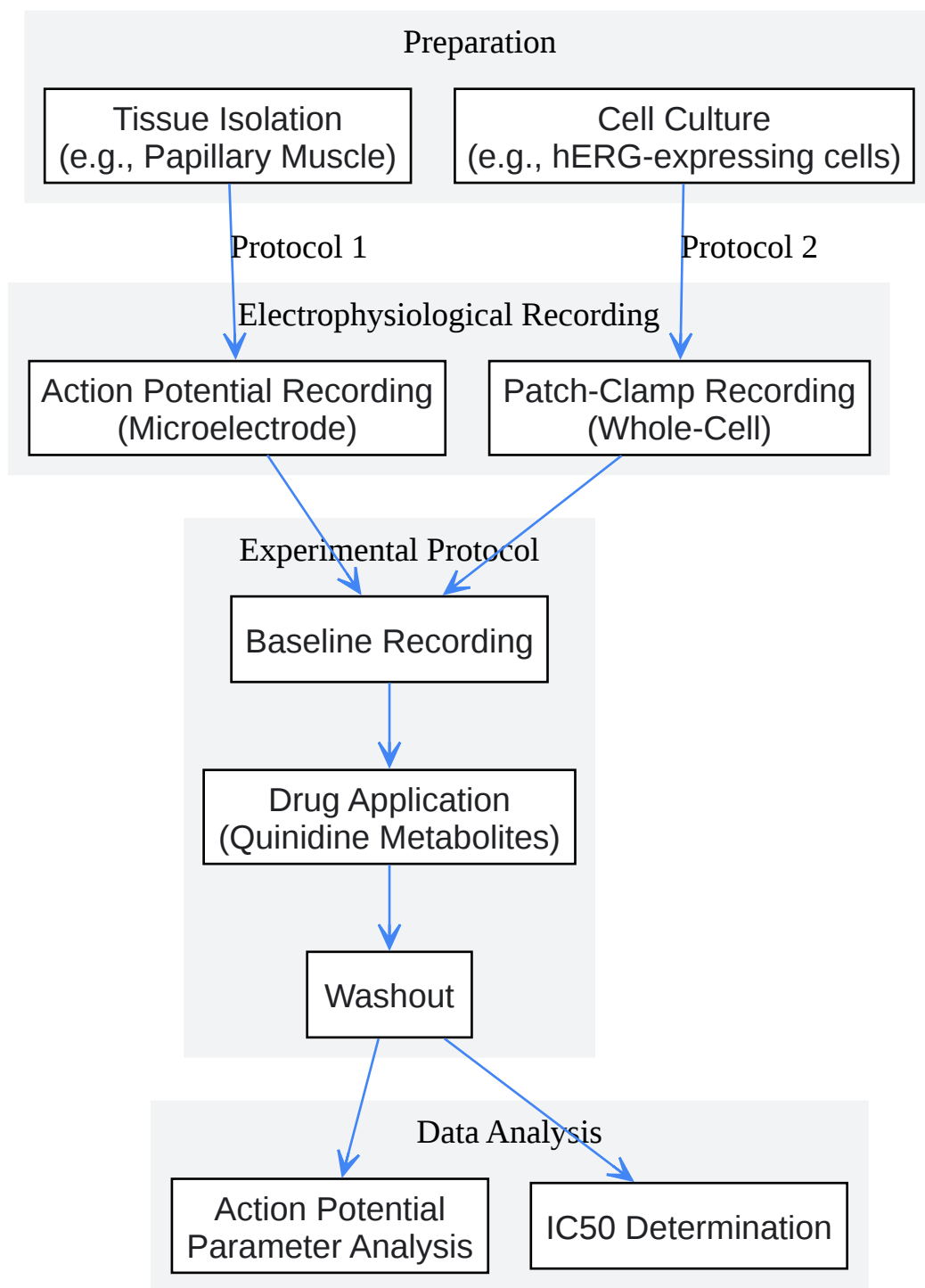
5. Data Analysis:

- Measure the peak amplitude of the hERG tail current.
- Normalize the current amplitude at each drug concentration to the baseline current.
- Plot the concentration-response curve and fit it with the Hill equation to determine the IC₅₀ value.

Solutions for hERG Patch-Clamp Experiments:

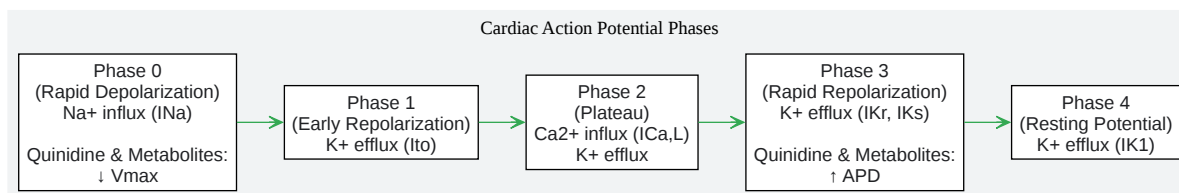
- External Solution (in mM): NaCl 140, KCl 4, CaCl₂ 2, MgCl₂ 1, HEPES 10, Glucose 10. pH adjusted to 7.4 with NaOH.
- Internal Solution (in mM): KCl 130, MgCl₂ 1, EGTA 5, HEPES 10, Mg-ATP 5. pH adjusted to 7.2 with KOH.

Mandatory Visualizations



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Caption: Experimental workflow for in vitro electrophysiology studies.



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Caption: Key ion channels in the cardiac action potential and sites of action for quinidine.

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